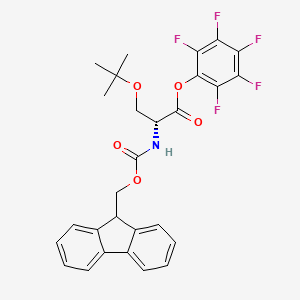
Fmoc-d-ser(tbu)-opfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-d-ser(tbu)-opfp is a complex organic compound that features a pentafluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butyl ether group. This compound is likely used in organic synthesis, particularly in the field of peptide chemistry due to the presence of the Fmoc group, which is commonly used for protecting amino groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-ser(tbu)-opfp likely involves multiple steps:
Formation of the Pentafluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the Fmoc Group: The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Formation of the Tert-Butyl Ether: This can be done by reacting the hydroxyl group with isobutylene in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the compound.
Substitution: The pentafluorophenyl group is highly reactive and can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
Peptide Synthesis: The Fmoc group is widely used in peptide synthesis for protecting amino groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its complex structure and functional groups.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Industry
Material Science:
作用机制
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tert-butyl ether group can protect hydroxyl groups, allowing for selective reactions at other sites.
相似化合物的比较
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(tert-butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, as Fmoc is a widely used protecting group that can be easily removed under mild conditions.
属性
分子式 |
C28H24F5NO5 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m1/s1 |
InChI 键 |
DOUJYVMLNKRFHE-LJQANCHMSA-N |
SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
手性 SMILES |
CC(C)(C)OC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















